N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide
Description
N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine and fluorine-substituted phenyl ring, a cyclopropyl group, and a pyridinyl acetamide moiety, making it a subject of study for its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-12-4-5-22-11-15(12)9-19(24)23-18(6-13-2-3-13)14-7-16(20)10-17(21)8-14/h4-5,7-8,10-11,13,18H,2-3,6,9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFGXMQIMKFSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CC(=O)NC(CC2CC2)C3=CC(=CC(=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-bromo-5-fluorophenyl precursor, which is then subjected to cyclopropylation. The resulting intermediate is further reacted with 4-methylpyridin-3-yl acetamide under specific conditions to yield the final product. Common reagents used in these steps include brominating agents, cyclopropylating agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes to ensure consistent production. The scalability of the synthesis process is crucial for industrial applications, and methods such as catalytic hydrogenation and advanced purification techniques are often employed.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chloro-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide
- N-[1-(3-bromo-5-chlorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide
- N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-ethylpyridin-3-yl)acetamide
Uniqueness
N-[1-(3-bromo-5-fluorophenyl)-2-cyclopropylethyl]-2-(4-methylpyridin-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
